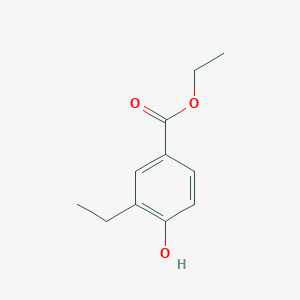

Ethyl 3-ethyl-4-hydroxybenzoate

説明

Ethyl 3-ethyl-4-hydroxybenzoate (C₁₁H₁₄O₃) is an ester derivative of 4-hydroxybenzoic acid, featuring an ethyl group at the 3-position of the aromatic ring and an ethoxy ester group at the 1-position. This compound belongs to the broader class of substituted benzoates, which are widely studied for their applications in pharmaceuticals, cosmetics, and agrochemicals due to their antimicrobial and antioxidant properties.

特性

分子式 |

C11H14O3 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

ethyl 3-ethyl-4-hydroxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |

InChIキー |

SPHBTUOTNSSTQV-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC)O |

製品の起源 |

United States |

類似化合物との比較

Ethyl 4-Hydroxybenzoate (Paraben)

- Structure : Lacks the 3-ethyl substituent, with only a hydroxyl group at the 4-position and an ethoxy ester group.

- Properties: Known for antimicrobial activity, commonly used as a preservative. The absence of the 3-ethyl group reduces steric hindrance, enhancing solubility in polar solvents .

Ethyl 4-Nitrobenzoate

- Structure : Features a nitro group at the 4-position instead of a hydroxyl group.

- Properties : The nitro group is strongly electron-withdrawing, reducing the compound’s solubility in water compared to hydroxyl-substituted analogs. Used as an intermediate in organic synthesis .

- Key Difference : The hydroxyl group in Ethyl 3-ethyl-4-hydroxybenzoate enables hydrogen bonding, which may enhance bioactivity compared to nitro derivatives.

Ethyl 4-Aminobenzoate (Benzocaine)

- Structure: Contains an amino group at the 4-position.

- Properties: Widely used as a local anesthetic. The amino group increases basicity and water solubility at acidic pH .

Ethyl 4-(3-Hydroxypropoxy)benzoate

- Structure : Includes a 3-hydroxypropoxy substituent at the 4-position.

- Properties : The hydroxypropoxy chain enhances hydrophilicity (C₁₂H₁₆O₄, MW: 224.25). Applications in polymer chemistry and drug delivery systems due to its flexible side chain .

- Key Difference : Ethyl 3-ethyl-4-hydroxybenzoate’s simpler structure may offer better thermal stability and lower synthetic complexity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-ethyl-4-hydroxybenzoate | C₁₁H₁₄O₃ | 194.23 | Moderate in ethanol/acetone | 4-OH, 3-ethyl, ethoxy ester |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | High in polar solvents | 4-OH, ethoxy ester |

| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.18 | Low in water | 4-NO₂, ethoxy ester |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | Soluble in acidic media | 4-NH₂, ethoxy ester |

| Ethyl 4-(3-hydroxypropoxy)benzoate | C₁₂H₁₆O₄ | 224.25 | High in water | 4-O-(3-hydroxypropoxy) |

Sources:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。